molecular formula C7H10N2S B1601245 5-Propylpyrimidine-2-thiol CAS No. 52767-84-7

5-Propylpyrimidine-2-thiol

Cat. No. B1601245
CAS RN: 52767-84-7
M. Wt: 154.24 g/mol
InChI Key: YZFGTZRDMRKBBU-UHFFFAOYSA-N
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Description

5-Propylpyrimidine-2-thiol, also known as 2-Mercapto-5-n-propylpyrimidine, is a chemical compound with the molecular formula C7H10N2S and a molar mass of 154.23 . It is used in scientific research and exhibits a wide range of applications, including pharmaceuticals, organic synthesis, and material science.


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The introduction of the thiol group provides additional opportunities for further functionalization and the ability to influence oxidative processes in the organism .


Chemical Reactions Analysis

The known methods for the synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .


Physical And Chemical Properties Analysis

5-Propylpyrimidine-2-thiol has a predicted density of 1.15±0.1 g/cm3, a melting point of 207-211°C, and a predicted boiling point of 237.3±23.0 °C .

Scientific Research Applications

Optical Properties and Catalytic Performance

One study explored copper(i) 5-phenylpyrimidine-2-thiolate complexes, demonstrating unique optical properties and high visible light-directed catalytic performance. These complexes exhibited solvatochromic behavior, reversible luminescence switching, and high photocatalytic activity towards the aerobic oxidative hydroxylation of arylboronic acids under visible light. The study provides insight into the structural influences on luminescence and catalytic properties (Mengru Zhang et al., 2016).

Antimicrobial and Anticancer Activities

Another area of research focuses on the synthesis and evaluation of thiopyrimidine derivatives as potential antimicrobial and anticancer agents. For example, novel thiazolo[5,4-c]pyridine and thiazolo[4,5-d]pyrimidin glycosides were synthesized, displaying significant antimicrobial activity against various microorganisms. These compounds, through molecular docking studies, revealed promising antibacterial and antifungal properties, indicating their potential as therapeutic agents (A. Ghoneim et al., 2021).

Photoluminescence and Electrocatalytic Properties

Subnanometer-sized copper nanoclusters protected by 2-mercapto-5-n-propylpyrimidine showed remarkable photoluminescence and electrocatalytic properties. These nanoclusters, characterized by mass spectrometry, demonstrated dual emissions and high electrocatalytic activity in oxygen electoreduction, highlighting their potential in nanotechnology and catalysis applications (W. Wei et al., 2011).

Synthesis and Biological Activities of Thiopyrimidine Derivatives

The synthesis of 2-substituted thiopyrimidines-4-(3H)-ones and their biological activities were also explored, showing that these compounds exhibited antimicrobial activity. This research underlines the importance of thiopyrimidines in developing new therapeutic agents with potential applications in treating infectious diseases (Supaluk Prachayasittikul et al., 2011).

properties

IUPAC Name

5-propyl-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c1-2-3-6-4-8-7(10)9-5-6/h4-5H,2-3H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFGTZRDMRKBBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CNC(=S)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80493774
Record name 5-Propylpyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80493774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Propylpyrimidine-2-thiol

CAS RN

52767-84-7
Record name 5-Propylpyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80493774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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